molecular formula C10H9BrO2 B13349265 (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid

(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B13349265
M. Wt: 241.08 g/mol
InChI Key: DPBUJVBXRABXRH-RKDXNWHRSA-N
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Description

Rel-(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a bromophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different functional groups.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the cyclopropane ring can influence the compound’s stability and reactivity. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

    Rel-(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure with a fluorine atom instead of bromine.

    Rel-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid: Similar structure with a methyl group instead of bromine.

Uniqueness

Rel-(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9-/m1/s1

InChI Key

DPBUJVBXRABXRH-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)Br

Origin of Product

United States

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